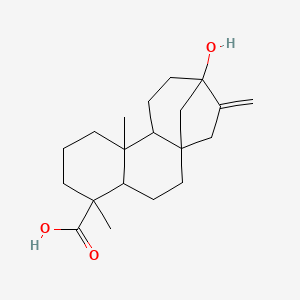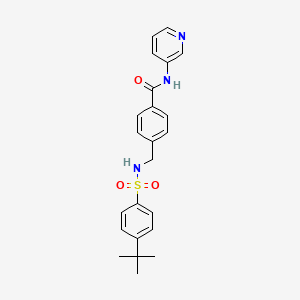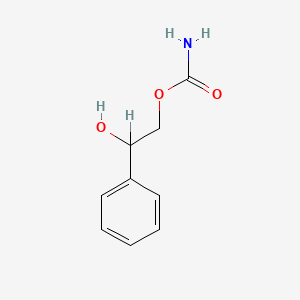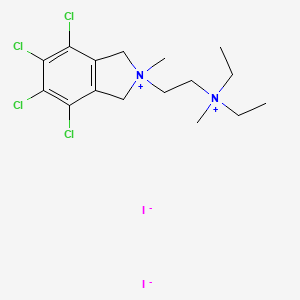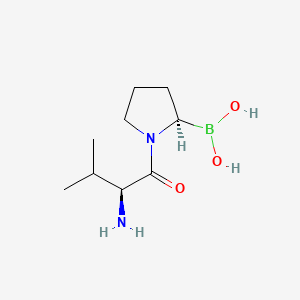
塔拉波司
科学研究应用
塔拉博司他在科学研究中具有广泛的应用,包括:
化学: 用作研究二肽基肽酶抑制的工具化合物。
生物学: 研究其在调节免疫反应和细胞因子产生中的作用。
医学: 探索其作为黑素瘤、淋巴瘤和胰腺癌等癌症的潜在治疗剂。
作用机制
塔拉博司他通过选择性抑制二肽基肽酶 IV/CD26 家族的丝氨酸蛋白酶发挥作用。这种抑制导致细胞因子和趋化因子的上调,刺激先天性和适应性免疫反应。 塔拉博司他还靶向肿瘤基质中反应性成纤维细胞表达的成纤维细胞活化蛋白,有助于其抗肿瘤活性 .
类似化合物:
BXCL701: 另一种具有类似免疫调节特性的二肽基肽酶抑制剂。
环己基甘氨酸 (PTX-1200): 二肽基肽酶 8 和 9 的选择性抑制剂。
1-(4,4’-二氟-二苯甲基)-哌嗪在酰胺键接到天冬氨酸 β-羧基 (PTX-1210): 另一种二肽基肽酶 8 和 9 的选择性抑制剂
塔拉博司他的独特性: 塔拉博司他之所以独特,是因为它具有抑制二肽基肽酶 IV/CD26 和靶向成纤维细胞活化蛋白的双重作用。 这种双重机制增强了其抗肿瘤活性,使其成为一种有希望的癌症治疗候选药物 .
生化分析
Biochemical Properties
Talabostat exhibits potent antitumor activity by interacting with various enzymes, proteins, and other biomolecules. It directly targets fibroblast activation protein (FAP) expressed by reactive fibroblasts in tumor stroma . FAP is a type II integral serine protease that is specifically expressed by activated fibroblasts . In addition to DPP-IV, the dipeptidyl peptidases 8 and 9 (DPP-8 and DPP-9) were subsequently shown to be sensitive to inhibition by talabostat .
Cellular Effects
Talabostat influences cell function by stimulating both innate and adaptive immune responses against tumors. This involves the transcriptional upregulation of cytokines and chemokines . In tumor stroma, talabostat can directly target FAP expressed by reactive fibroblasts . It also induces the production of cytokines and chemokines in lymph nodes and spleen .
Molecular Mechanism
Talabostat exerts its effects at the molecular level through various mechanisms. It inhibits the activity of DPP-IV/CD26, DPP-8, and DPP-9, which are closely related members of the DPP-IV/CD26 family . This inhibition leads to the activation of caspase-1, a critical regulatory checkpoint for processing of pro-IL-1β into mature, secreted IL-1β .
Temporal Effects in Laboratory Settings
The effects of talabostat over time in laboratory settings have been observed in various studies. For instance, caspase-1 activation and secretion of mature IL-1β were detectable after 2 hours and, thereafter, both increased with similar kinetics up to 4 hours .
Dosage Effects in Animal Models
In syngeneic animal models, significant tumor growth inhibition was observed with talabostat plus checkpoint inhibition . In a prior clinical study, single-agent talabostat resulted in objective responses in patients with Stage IV melanoma .
Metabolic Pathways
It is known that talabostat inhibits the activity of DPP-IV/CD26, DPP-8, and DPP-9, which could potentially influence various metabolic processes .
Transport and Distribution
Given its ability to inhibit DPP-IV/CD26, DPP-8, and DPP-9, it is likely that talabostat interacts with these enzymes in various cellular compartments .
Subcellular Localization
Dpp-8 and DPP-9, which are inhibited by talabostat, are expressed in the cytoplasm where caspase-1 activation occurs . This suggests that talabostat may also be localized in the cytoplasm.
准备方法
合成路线和反应条件: 塔拉博司他通过一系列化学反应合成,涉及缬氨酸和硼脯氨酸的偶联。关键步骤包括:
- 保护缬氨酸的氨基。
- 将受保护的缬氨酸与硼脯氨酸偶联。
- 脱保护氨基以生成塔拉博司他 .
工业生产方法: 塔拉博司他的工业生产涉及优化反应条件,以实现高收率和纯度。这包括在偶联和脱保护步骤中控制温度、pH 和反应时间。 最终产品通过结晶或色谱等技术进行纯化 .
化学反应分析
反应类型: 塔拉博司他经历各种化学反应,包括:
氧化: 塔拉博司他可以被氧化以形成不同的衍生物。
还原: 还原反应可以修饰含硼部分。
取代: 取代反应可以在氨基或羧基上发生.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 在碱性或酸性条件下使用卤代烷或酰氯等试剂.
相似化合物的比较
BXCL701: Another dipeptidyl peptidase inhibitor with similar immunomodulatory properties.
Cyclohexylglycine (PTX-1200): A selective inhibitor of dipeptidyl peptidases 8 and 9.
1-(4,4’-difluor-benzhydryl)-piperazine in amide linkage to aspartate β-carboxyl (PTX-1210): Another selective inhibitor of dipeptidyl peptidases 8 and 9
Uniqueness of Talabostat: Talabostat is unique due to its dual action of inhibiting dipeptidyl peptidase IV/CD26 and targeting fibroblast activation protein. This dual mechanism enhances its antitumor activity and makes it a promising candidate for cancer therapy .
属性
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMADOPPWWGNZ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869984 | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149682-77-9 | |
| Record name | Talabostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talabostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talabostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALABOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Talabostat and what is its primary mechanism of action?
A1: Talabostat (PT-100, L-valinyl-L-boroproline) is an orally active small molecule that acts as a potent and selective inhibitor of dipeptidyl peptidases (DPPs) [, , , ]. Its primary targets include fibroblast activation protein (FAP), DPP-IV/CD26, DPP8, and DPP9 [, , , , , , ].
Q2: How does Talabostat interact with its target enzymes?
A2: Talabostat competitively inhibits DPPs, including FAP [, ]. Its boronic acid moiety forms a reversible covalent bond with the catalytic serine residue within the active site of these enzymes, effectively blocking their activity [, ].
Q3: What are the downstream effects of inhibiting DPPs with Talabostat?
A3: Talabostat's inhibition of DPPs leads to several downstream effects, including:
- Hematopoietic Stimulation: Talabostat promotes the proliferation of hematopoietic progenitor cells in vitro and stimulates the expansion of both white and red blood cell lineages in vivo [, ]. This activity is believed to be mediated through the upregulation of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), and IL-11 [, , ].
- Immune Modulation: Talabostat modulates both innate and adaptive immune responses, primarily through the upregulation of various cytokines and chemokines [, , ]. This includes increases in IL-1β, IL-6, IL-8, IL-10, tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and G-CSF [, , , ].
- Inflammasome Activation: Research suggests Talabostat can induce inflammasome activation, particularly NLRP1 and NLRP3 [, ]. This activation leads to caspase-1 activation and subsequent pyroptosis, a form of inflammatory cell death [, ].
- Tumor Stroma Modulation: By targeting FAP expressed on reactive fibroblasts in the tumor stroma, Talabostat can potentially inhibit tumor growth and metastasis [, , ].
Q4: Is there any information available on spectroscopic data for Talabostat?
A4: The provided research abstracts do not include detailed spectroscopic data for Talabostat.
Q5: Is there any information available on the material compatibility and stability of Talabostat under various conditions?
A5: The provided research abstracts primarily focus on the biological activity and clinical effects of Talabostat and do not delve into its material compatibility or stability under different environmental conditions.
Q6: Does Talabostat possess any catalytic properties itself?
A6: No, Talabostat is not known to possess intrinsic catalytic properties. It functions as an inhibitor of enzymes with catalytic activity, specifically the dipeptidyl peptidases.
Q7: Has computational chemistry been employed in the research and development of Talabostat?
A8: While the provided research abstracts do not provide specific details regarding the use of computational chemistry in the development of Talabostat, one abstract mentions the use of AI and Big Data analytics to identify potential synergistic effects of Talabostat with immune checkpoint inhibitors []. This suggests that computational approaches have likely been employed in understanding its interactions and predicting its efficacy in combination therapies.
Q8: Are there any examples of cross-disciplinary research or collaborations that have advanced our understanding of Talabostat?
A28: The research abstracts showcase the collaborative nature of Talabostat research, involving scientists from various disciplines such as oncology, immunology, and hematology. This highlights its potential applications across multiple therapeutic areas. Notably, one abstract mentions the use of AI and Big Data analytics for identifying synergistic drug combinations with Talabostat, highlighting the integration of computational approaches in its development []. This emphasizes the role of cross-disciplinary collaborations in maximizing the therapeutic potential of Talabostat.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


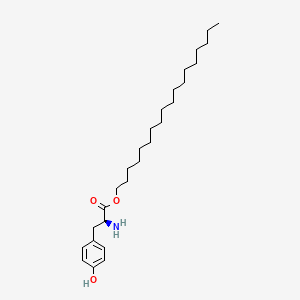
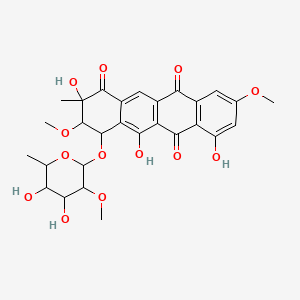

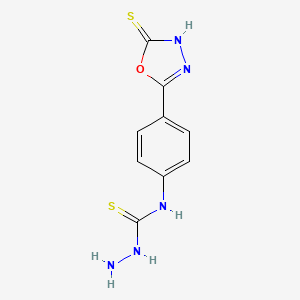

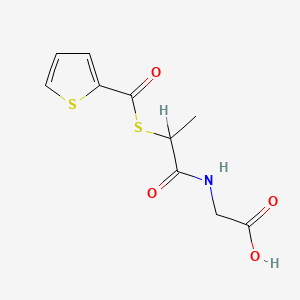
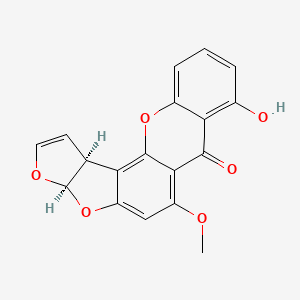
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)
